molecular formula C7H7BrO2 B159003 2-Bromo-1-(5-methylfuran-2-YL)ethanone CAS No. 1634-53-3

2-Bromo-1-(5-methylfuran-2-YL)ethanone

Cat. No. B159003
CAS RN: 1634-53-3
M. Wt: 203.03 g/mol
InChI Key: TWJPAIWNJRAWKH-UHFFFAOYSA-N
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Description

2-Bromo-1-(5-methylfuran-2-YL)ethanone, also known as 5-Methylfuran-2-ylmethyl 2-bromoacetate, is a molecule used in organic synthesis and various scientific research applications. It is a versatile reagent that has been used in a range of laboratory experiments, including in the synthesis of polycyclic aromatic compounds, the preparation of heterocyclic compounds, and the synthesis of pharmaceuticals.

Scientific Research Applications

Synthesis and Biological Activities

2-Bromo-1-(5-methylfuran-2-yl)ethanone is used in the synthesis of various biologically active compounds. For instance, it's used in preparing derivatives with potent immunosuppressive and immunostimulatory activities against macrophages and T-lymphocytes. Some derivatives exhibit significant inhibition of LPS-stimulated NO generation and have cytotoxicity against colon carcinoma, hepatocellular carcinoma, and lymphoblastic leukemia cells (Abdel‐Aziz et al., 2011).

Cholinesterase Inhibition

This compound is also important in synthesizing derivatives for investigating their anticholinesterase activities. Derivatives of 2-Bromo-1-(5-methylfuran-2-yl)ethanone have been studied for their inhibitory effect on acetylcholinesterase, which is crucial in researching Alzheimer's disease and other neurodegenerative conditions (Usama Abu Mohsen et al., 2014).

Synthesis of Chalcone Analogues

This compound plays a role in the synthesis of α,β-unsaturated ketones, serving as chalcone analogues. These analogues are important in pharmaceutical chemistry due to their diverse biological activities, including anticancer, anti-inflammatory, and antiviral properties (Curti et al., 2007).

properties

IUPAC Name

2-bromo-1-(5-methylfuran-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrO2/c1-5-2-3-7(10-5)6(9)4-8/h2-3H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWJPAIWNJRAWKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10455800
Record name 2-Bromo-1-(5-methylfuran-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10455800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-1-(5-methylfuran-2-YL)ethanone

CAS RN

1634-53-3
Record name 2-Bromo-1-(5-methylfuran-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10455800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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